N-(3-amino-4-fluorophenyl)propanamide
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Overview
Description
“N-(3-amino-4-fluorophenyl)propanamide” is a chemical compound with the molecular formula C9H11FN2O . It has a molecular weight of 182.2 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11FN2O/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility have not been reported.
Scientific Research Applications
Malaria Treatment Research
A study explored the optimization of a phenotypic hit against Plasmodium falciparum, based on an aminoacetamide scaffold. This led to a compound with low-nanomolar activity against malaria parasite stages. While solubility and stability challenges were noted, the compound showed excellent antimalarial potency and selectivity (Norcross et al., 2019).
Antioxidant and Anticancer Activity
Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showed that certain compounds had significantly higher antioxidant activity than ascorbic acid. These compounds were also tested for anticancer activity against human glioblastoma and breast cancer cell lines, showing promising results (Tumosienė et al., 2020).
Potential in Antagonizing TRPV1
A study designed a series of propanamides to evaluate their antagonistic properties against the transient receptor potential vanilloid 1 (TRPV1). These compounds, particularly compound 49S, showed high potency and analgesic activity, suggesting their potential as TRPV1 antagonists (Kim et al., 2012).
Mechanism of Action
Mode of Action
Based on its structural similarity to fentanyl analogues , it can be hypothesized that it may interact with opioid receptors in the nervous system.
Biochemical Pathways
If it does indeed act on opioid receptors like its structural analogues, it could potentially affect pain signaling pathways in the nervous system . The downstream effects of this interaction would likely involve modulation of neuronal activity and neurotransmitter release .
Pharmacokinetics
Its impact on bioavailability is therefore unknown .
Result of Action
If it acts on opioid receptors, it could potentially modulate neuronal activity and neurotransmitter release, leading to changes in pain perception .
Action Environment
Factors such as pH, temperature, and the presence of other substances could potentially affect its stability and activity .
Safety and Hazards
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNAATHIGQAOBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588289 |
Source
|
Record name | N-(3-Amino-4-fluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866023-55-4 |
Source
|
Record name | N-(3-Amino-4-fluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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